molecular formula C8H7ClO2 B1353916 2-Chloro-3-methoxybenzaldehyde CAS No. 54881-49-1

2-Chloro-3-methoxybenzaldehyde

Cat. No. B1353916
CAS RN: 54881-49-1
M. Wt: 170.59 g/mol
InChI Key: XKLMLKSXPIITAL-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxybenzaldehyde is an organic compound with the linear formula H3COC6H3(Cl)CHO . It has a molecular weight of 170.59 . It is a solid substance with a melting point of 53-58 °C .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methoxybenzaldehyde consists of a benzene ring substituted with a methoxy group (-OCH3), a chlorine atom, and a formyl group (-CHO) . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

2-Chloro-3-methoxybenzaldehyde is a solid substance with a melting point of 53-58 °C . It has a molecular weight of 170.59 . The compound’s properties can be influenced by its functional groups, including the methoxy group, the chlorine atom, and the formyl group .

Scientific Research Applications

Synthesis and Antioxidant Activity

2-Chloro-3-methoxybenzaldehyde is utilized in the synthesis of various derivatives with potential antioxidant activities. For instance, it's involved in the synthesis of chalcone derivatives, where its antioxidant activity was evaluated and compared with standard antioxidants (Rijal, Haryadi, & Anwar, 2022).

Solubility and Activity Coefficient Studies

The compound's solubility and infinite dilution activity coefficient in water across a range of temperatures have been studied. This research contributes to understanding its behavior in aqueous solutions, which is crucial for various applications (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).

Spectroscopic Studies and Structural Analysis

Spectroscopic techniques, such as NMR and IR, have been employed to study the structure of compounds synthesized from 2-Chloro-3-methoxybenzaldehyde. These studies provide valuable insights into the compound's molecular structure and properties (Özay, Yıldız, Ünver, & Durlu, 2013).

Photochemistry and UV-Induced Isomerization

Research into the UV-induced conformational isomerization and photochemistry of derivatives of 2-Chloro-3-methoxybenzaldehyde offers insights into their reactivity under UV light, which is relevant for fields like photochemistry and material sciences (Ildiz, Konarska, & Fausto, 2019).

Enzyme-Catalyzed Asymmetric Synthesis

The compound plays a role in enzyme-catalyzed asymmetric syntheses, where its derivatives are used as substrates. This has implications in the production of pharmaceuticals and fine chemicals (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Catalysis and Synthesis of Schiff Bases

The compound has been used in the synthesis of Schiff bases, which are of interest due to their potential antibacterial activities and applications in organic synthesis (Chohan, Scozzafava, & Supuran, 2003).

Safety And Hazards

2-Chloro-3-methoxybenzaldehyde is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause harm if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

2-chloro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMLKSXPIITAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503115
Record name 2-Chloro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methoxybenzaldehyde

CAS RN

54881-49-1
Record name 2-Chloro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-3-hydroxybenzaldehyde (4.55 g, 29 mmol) in DMF (30 mL) was added K2CO3 (4.8 g, 34.9 mmol) followed by MeI (2.7 mL, 43.6 mmol), and the mixture was stirred at room temperature for 16 hours. Following concentration in vacuo, the residual was taken up in ethyl acetate, washed with H2O, brine, dried over Na2SO4, and concentrated. Purification by column chromatography on silica gel with ethyl acetate/hexanes 1/5 afforded 2-chloro-3-methoxybenzaldehyde 7a (4.68 g, 94%) as a colorless oil, which solidified upon standing. GCMS (EI) m/z 170, 172 (M+).
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a sol. of N,N′,N′-trimethylethylendiamine (2.77 g, 21.4 mmol) in toluene (50 mL) was added BuLi (13.0 mL, 20.8 mmol) dropwise at 0° C. After stirring for 15 min at 0° C., m-anisaldehyde (2.44 g, 20 mmol) was added, and the mixture was stirred 30 min at 0° C. PhLi (30 mL, 60 mmol) was then added at 0° C., and the mixture was stirred at rt for 4 h. The mixture was cooled to −30° C., and 25 mL THF were added followed by hexachloroethane (14.2 g, 60 mmol) in THF (25 mL). The cooling bath was removed and the mixture was stirred for 3 h. Then it was poured with stirring onto aq. 5M HCl (20 mL). The aq. layer was extracted with EtOAc (2×). The combined org. extracts were washed successively with aq. 1M NaOH, aq. 1M HCl, and brine. The org. layer was dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 5:95→1:9) afforded the desired aldehyde, which was further purified by crystallization (EtOAc/heptane, 0° C.) to give 1.50 g of pure title product. LC-MS: tR=0.88 min.
Quantity
2.77 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
14.2 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

At 40° C. n-butyl lithium (6.25 mL, 1.6 M in hexane) was added to a solution of N,N,N′-trimethylethylenediamine (1.27 mL) in 10 mL tetrahydrofuran. After 15 min. the reaction mixture was cooled to −70° C. and a solution of 3-methoxybenzaldehyde (1.22 mL) in 5 mL of tetrahydrofuran was added. The reaction mixture was allowed to warm to 0° C. and was cooled again to −70° C. and n-butyl lithium (6.25 mL, 1.6 M in hexane) was added. The reaction mixture was allowed to warm to 10° C. and was cooled again to −30° C. before it was added to a solution of hexachloroethane (7.10 g) in 10 mL tetrahydrofuran. The reaction mixture was stirred for 2 h. at room temperature, poured into 20 mL 10% HCl in water and extracted several times with ethyl acetate. The combined organic phases were washed with saturated brine, dried on MgSO4 and concentrated. The title product was obtained after flash column chromatography (silica gel, heptane/ethyl acetate (75/25, v/v), Rf=0.38), followed by crystallisation from heptane.
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
6.25 mL
Type
reactant
Reaction Step Three
Quantity
7.1 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a solution of 2-chloro-3-hydroxybenzaldehyde (4.55 g, 29 mmol) in DMF (30 mL) was added K2CO3 (4.8 g, 34.9 mmol) followed by Mel (2.7 mL, 43.6 mmol), and the mixture was stirred at room temperature for 16 hours. Following concentration in vacuo, the residual was taken up in ethyl acetate, washed with H2O, brine, dried over Na2SO4, and concentrated. Purification by column chromatography on silica gel with ethyl acetate/hexanes 1/5 afforded 2-chloro-3-methoxybenzaldehyde 3a (4.68 g, 94%) as a colorless oil, which solidified upon standing. GCMS (EI) m/z 170, 172 (M+).
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methoxybenzaldehyde
Reactant of Route 2
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2-Chloro-3-methoxybenzaldehyde
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
2-Chloro-3-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-methoxybenzaldehyde

Citations

For This Compound
27
Citations
HH Hodgson, HG Beard - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
The present investigation has revealed the potent influence of chlorine in position 2 on adjacent groups; eg, by comparing the volatility in steam of 6-nitro-3-hydroxybenzaldehyde(non-…
Number of citations: 0 pubs.rsc.org
RGF Giles, IR Green, SH Li - Australian journal of chemistry, 2005 - CSIRO Publishing
Stereoselective isomerization of rel-(2R,4S,5R)-4-(2′-chloro-3′-methoxyphenyl)-2,5-dimethyl-1,3-dioxolane 5 with titanium(iv) chloride afforded solely rel-(1R,3R,4S)-5-chloro-4-…
Number of citations: 8 www.publish.csiro.au
HH Hodgson, W Rosenberg - Journal of the Chemical Society …, 1930 - pubs.rsc.org
… acid was prepared by gradually addirrg a saturated aqueous solution of potassium permanganate to a boiling aqueous suspension of 2-chloro-3-methoxybenzaldehyde …
Number of citations: 9 pubs.rsc.org
VJ Feil, CJH Lamoureux, E Styrvoky… - Journal of Agricultural …, 1973 - ACS Publications
… converted to 2-chloro4-methoxybenzaldehyde by the procedure used for 2chloro-3-methoxybenzaldehyde. The product (mp 58-61) was purified by recrystallization from ether-hexane: …
Number of citations: 46 pubs.acs.org
C Michon, M Murai, M Nakatsu, J Uenishi, M Uemura - Tetrahedron, 2009 - Elsevier
Directed lithiation of 1,3-diheteroatom substituted arene chromium complexes gave regioisomeric compounds depending on the nature of quenching electrophiles. Quenching of …
Number of citations: 11 www.sciencedirect.com
R Romagnoli, P Oliva, F Prencipe, S Manfredini… - European Journal of …, 2022 - Elsevier
A novel series of twenty-seven cinnamides constituted by cinnamic acid derivatives liked to 1-aryl piperazines were synthesized and evaluated for their potential inhibitory diphenolase …
Number of citations: 18 www.sciencedirect.com
DE Butler, HA DeWald - The Journal of Organic Chemistry, 1971 - ACS Publications
CHAr was reinvestigated. Michaelis and Rojahn5-7 had earlier reported the failure of this reaction with sub-stituted pyrazoles of this type using relatively mild conditions. We have found …
Number of citations: 53 pubs.acs.org
YT Lai, HP Lin, YM Hsu, YY Wang… - Asian Journal of …, 2023 - Wiley Online Library
Indolyl‐based benzimidazolium salts have been designed and prepared using three easy steps, namely indole alkylation, iodine‐catalyzed C−N bond coupling, and substitution. These …
Number of citations: 2 onlinelibrary.wiley.com
M Warsitz, S Doye - European Journal of Organic Chemistry, 2020 - Wiley Online Library
… 2-Chloro-1-methoxy-3-vinylbenzene (41): [ 17 ] General procedure A was used to synthesize 41 from 2-chloro-3-methoxybenzaldehyde (4.61 g, 27.0 mmol), …
B Bezner - 2019 - scholar.smu.edu
… The synthesis of CHS-5-AM began with 2-chloro-3-methoxybenzaldehyde being … 2-chloro-3-methoxybenzaldehyde (5 g, 29 mmol, 1.0 equiv.) was added to dry round- …
Number of citations: 0 scholar.smu.edu

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